Product packaging for Azobenzene, 4,4'-difluoro-(Cat. No.:CAS No. 332-07-0)

Azobenzene, 4,4'-difluoro-

Cat. No.: B3051361
CAS No.: 332-07-0
M. Wt: 218.2 g/mol
InChI Key: LPEOJAQIOYPHTK-UHFFFAOYSA-N
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Description

Azobenzene, 4,4'-difluoro- is a useful research compound. Its molecular formula is C12H8F2N2 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound Azobenzene, 4,4'-difluoro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Azobenzene, 4,4'-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azobenzene, 4,4'-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2N2 B3051361 Azobenzene, 4,4'-difluoro- CAS No. 332-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-fluorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEOJAQIOYPHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-07-0
Record name Azobenzene, 4,4'-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Significance of Azobenzene Derivatives As Photoresponsive Molecular Switches

Azobenzene (B91143) derivatives are a class of organic compounds that feature two phenyl rings connected by a nitrogen-nitrogen double bond (N=N). researchgate.net The defining characteristic of these molecules is their ability to undergo a reversible transformation between two distinct geometric isomers—trans (E) and cis (Z)—when irradiated with light of specific wavelengths. researchgate.netwikipedia.org This process is known as photoisomerization. beilstein-journals.org

The trans isomer is generally the more thermodynamically stable form, featuring a planar, elongated structure. beilstein-journals.org Upon irradiation with ultraviolet (UV) or, in some cases, visible light, the molecule can switch to the less stable, bent cis form. beilstein-journals.orgengineering.org.cn This isomerization induces significant changes in the molecule's physical and chemical properties, including its geometry, dipole moment, and absorption spectrum. beilstein-journals.orgfrontiersin.org The distance between the 4 and 4' carbons of the phenyl rings, for instance, decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org This reversible switching can be triggered on very fast timescales, often in the picosecond range for the trans-to-cis conversion. nih.gov

This light-induced control over molecular shape and properties makes azobenzene derivatives powerful components for a wide array of applications in materials science and nanotechnology. acs.orgnih.gov They can function as molecular-level switches or motors, enabling the development of:

Smart Materials: Materials that can change their properties, such as shape, adhesion, or permeability, in response to light. engineering.org.cnrsc.org

Optical Data Storage: The two distinct states of the molecule can be used to represent binary data (0 and 1). frontiersin.orgrsc.org

Molecular Machines and Nanorobotics: The controlled motion generated by isomerization can be harnessed to perform work at the nanoscale. beilstein-journals.orgacs.org

Drug Delivery Systems: Light can be used to trigger the release of a therapeutic agent from an azobenzene-containing carrier. labinsights.nlsmolecule.com

The ability to precisely control molecular function with light, which is non-invasive and can be applied with high spatial and temporal precision, is a primary driver of the extensive research into these compounds. engineering.org.cnfrontiersin.orgglenresearch.com

Rationale for Fluorine Substitution in Azo Compounds for Tuned Properties

While the basic azobenzene (B91143) structure is an effective photoswitch, its properties can be finely tuned by adding different chemical groups (substituents) to the phenyl rings. researchgate.netacs.org Fluorine has proven to be a particularly effective substituent for optimizing the performance of azobenzene-based switches for advanced applications.

The primary reasons for introducing fluorine atoms, especially at the ortho positions (the carbons adjacent to the azo group), are to modify the molecule's electronic properties and enhance the stability of the cis isomer. rsc.orgnih.gov Key benefits of fluorination include:

Separation of Absorption Bands: Electron-withdrawing substituents like fluorine can alter the energy levels of the molecule's electronic orbitals. rsc.org Specifically, ortho-fluorination has been shown to lower the energy of the n-orbital in the cis isomer more than in the trans isomer. nih.govresearchgate.net This results in a greater separation between the n→π* absorption bands of the two isomers. nih.govrsc.org This separation is crucial because it allows for more selective and quantitative switching between the two states using different wavelengths of visible light, avoiding the need for potentially damaging UV radiation. rsc.orgrsc.org

Enhanced Thermal Stability of the cis Isomer: A major challenge with standard azobenzenes is that the metastable cis isomer often reverts to the stable trans form thermally in the dark, sometimes within minutes or hours. beilstein-journals.org Fluorination, particularly at the ortho positions, dramatically increases the thermal half-life of the cis isomer, with some tetra-ortho-fluoroazobenzene derivatives exhibiting half-lives of up to two years. beilstein-journals.orgresearchgate.net This enhanced stability makes the cis state robust and allows both forms of the switch to be studied and utilized on practical laboratory timescales. beilstein-journals.org

Visible Light Operation: The changes in electronic structure induced by fluorination can shift the absorption wavelengths required for isomerization into the visible spectrum. rsc.orgrsc.org Tetra-ortho-fluoro azobenzenes, for example, can be switched from trans to cis with green light and back from cis to trans with blue light. researchgate.net This is highly desirable for applications in biological systems, where UV light can be harmful. nih.gov

While ortho-fluorination has been a major focus, para-substitution with fluorine, as seen in Azobenzene, 4,4'-difluoro-, also modifies the electronic properties to enhance stability and tune the photoswitching characteristics. smolecule.comnih.gov

Spectroscopic and Structural Characterization of Azobenzene, 4,4 Difluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and PSS Determination

NMR spectroscopy is an indispensable tool for the unambiguous identification of trans and cis isomers of fluorinated azobenzenes and for quantifying their ratios in the photostationary state (PSS). researchgate.net The introduction of fluorine atoms significantly influences the electronic environment of the molecule, leading to characteristic chemical shift changes that are readily observable.

¹H, ¹³C, ¹⁹F, ¹¹B, and ¹⁵N NMR Analyses of Azobenzene (B91143) Compounds

Detailed analysis of one-dimensional NMR spectra, including ¹H, ¹³C, ¹⁹F, ¹¹B, and ¹⁵N nuclei, provides a wealth of information about the molecular structure and electronic properties of "Azobenzene, 4,4'-difluoro-" and its derivatives. nih.govresearchgate.net

¹H NMR: The proton NMR spectra of azobenzene compounds are crucial for identifying the substitution pattern on the aromatic rings. youtube.com The chemical shifts and coupling constants of the aromatic protons are sensitive to the presence and position of substituents, including fluorine atoms. youtube.com For instance, in symmetrically substituted azobenzenes, the number of signals in the aromatic region can help distinguish between isomers. news-medical.netoxinst.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. news-medical.net The chemical shifts of the carbon atoms are influenced by the electronegativity of neighboring atoms, making it a valuable tool for confirming the presence and location of fluorine substituents. jeolusa.com Proton-decoupled ¹³C NMR spectra often show sharp, well-resolved signals for each unique carbon environment. oxinst.com

¹⁹F NMR: Due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR is particularly powerful for studying fluorinated compounds. jeolusa.comsemanticscholar.org In the case of "Azobenzene, 4,4'-difluoro-", the ¹⁹F NMR spectrum would exhibit distinct signals for the trans and cis isomers, allowing for their direct observation and quantification. researchgate.netacs.org The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, which changes upon photoisomerization. acs.orgnih.gov For example, the photostationary state distributions (PSDs) of fluorinated azobenzenes can be determined via ¹⁹F NMR spectroscopy. acs.org

¹¹B NMR: While not directly applicable to "Azobenzene, 4,4'-difluoro-", ¹¹B NMR is essential for characterizing azobenzene derivatives that incorporate boron. researchgate.net Studies on 2-(phenylazo)phenylboranes have shown that ¹¹B NMR can reveal the coordination state of the boron atom, indicating whether it interacts with a nitrogen atom of the azo group. researchgate.net This interaction is influenced by the electronic properties of substituents on the azobenzene moiety. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR provides direct insight into the electronic structure of the azo group (-N=N-). Although less commonly used due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it can provide valuable data on the nitrogen chemical environments in the trans and cis isomers. nih.gov Studies on ¹⁵N-labeled azobenzene have enabled the precise determination of NMR parameters, including proton-nitrogen coupling constants. nih.gov

Table 1: Representative NMR Data for Fluorinated Azobenzene Derivatives

Compound Nucleus Solvent Chemical Shift (δ, ppm) Reference
trans-1,2-bis(2,6-difluorophenyl)diazene ¹H CDCl₃ 7.43–7.33 (m, 1H), 7.07 (m, 2H) nih.gov
¹⁹F CDCl₃ -121.25 (dd, J = 9.0, 5.8 Hz) nih.gov
¹H DMSO-d₆ 7.69–7.60 (m, 1H), 7.37 (t, J = 8.4 Hz, 2H) nih.gov
¹⁹F DMSO-d₆ -122.02 nih.gov

This table is for illustrative purposes and shows data for a related tetra-fluorinated azobenzene, as specific data for the 4,4'-difluoro- isomer was not available in the provided search results.

Two-Dimensional NMR Techniques for Complex Fluorinated Azobenzene Systems

For more complex fluorinated azobenzene systems, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals and complex coupling patterns. acs.org In such cases, two-dimensional (2D) NMR techniques are invaluable for assigning signals and elucidating the molecular structure. researchgate.net

Techniques such as COSY (Correlation Spectroscopy) , which shows correlations between coupled protons, and HSQC (Heteronuclear Single Quantum Coherence) , which correlates protons with their directly attached carbons, are routinely used to assign the ¹H and ¹³C NMR spectra of azobenzene derivatives. news-medical.net For fluorinated compounds, ¹⁹F-¹⁹F COSY can be employed to identify through-space couplings between fluorine atoms, which can provide information about the spatial proximity of these atoms in different isomers. researchgate.net Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations between protons and carbons, aiding in the complete structural elucidation. semanticscholar.org In situ photo-NMR experiments, including 2D techniques like EXSY (Exchange Spectroscopy), can provide insights into the dynamic equilibria between the E and Z isomers under irradiation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Photoisomerization

UV-Vis spectroscopy is a fundamental technique for studying the photoisomerization of azobenzene compounds. It allows for the real-time monitoring of the conversion between the trans and cis isomers upon irradiation with light of specific wavelengths.

Analysis of Absorbance Maxima and Photostationary States

The UV-Vis spectra of azobenzenes are characterized by two main absorption bands: a high-intensity π-π* transition typically in the UV region and a lower-intensity n-π* transition in the visible region. nsf.gov The thermodynamically more stable trans isomer usually has a stronger π-π* absorption, while the cis isomer often exhibits a more prominent n-π* absorption. mostwiedzy.pl

For "Azobenzene, 4,4'-difluoro-", the introduction of fluorine atoms can shift the absorption maxima of these bands. Upon irradiation with UV or visible light, the molecule undergoes photoisomerization, leading to a change in the absorption spectrum. By monitoring these spectral changes, one can follow the kinetics of the isomerization process and determine the composition of the photostationary state (PSS), which is the equilibrium mixture of cis and trans isomers under a given irradiation condition. nsf.govrsc.org For example, the PSS for chloro- and fluoro-substituted azobenzenes in DMSO solutions showed a higher proportion of the cis-isomer for the fluorine-substituted compounds. nsf.gov

Table 2: Spectroscopic Properties of Fluorinated Azobenzenes in MeCN

Compound E-state λmax (nm) PSS (λirr = 565 nm)
Tetrafluorinated Azobenzene (A1) 338 (π→π), 498 (n→π) 40% Z-A1
Octafluorinated Azobenzene (A2) 344 (π→π), 512 (n→π) 90% Z-A2
Iodoethynyl Azobenzene (A3) 362 (π→π), 524 (n→π) 70% Z-A3

Data adapted from a study on ortho-fluorinated azobenzenes. beilstein-journals.org The specific values for 4,4'-difluoroazobenzene may differ.

Transient Absorption Spectroscopy for Reaction Intermediates

Transient absorption spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study the short-lived excited states and reaction intermediates that are formed during photochemical reactions. edinst.com In the context of azobenzene photoisomerization, femtosecond transient absorption spectroscopy can be employed to follow the ultrafast dynamics of the excited states immediately after light absorption. beilstein-journals.orgrsc.org

This technique involves exciting the sample with a short laser pulse (the pump) and then probing the changes in absorption with a second, time-delayed pulse (the probe). edinst.com By varying the time delay between the pump and probe pulses, it is possible to map out the temporal evolution of the transient species. researchgate.net This provides crucial information about the lifetimes of the excited singlet and triplet states, as well as the mechanisms of intersystem crossing and internal conversion that ultimately lead to the isomerization. beilstein-journals.org

X-ray Diffraction for Solid-State Structural Elucidation

While NMR and UV-Vis spectroscopy provide detailed information about the structure and behavior of "Azobenzene, 4,4'-difluoro-" in solution, X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state. researcher.life Single-crystal X-ray diffraction can provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. rsc.org

For azobenzene derivatives, X-ray diffraction studies are crucial for understanding how the molecules pack in the crystalline state and how this packing influences their photoresponsive properties. rsc.org In some cases, the crystal structure can prevent photoisomerization due to the lack of free volume. researchgate.net However, for other systems, photoisomerization can occur in the solid state, sometimes leading to significant mechanical effects like crystal bending or jumping. rsc.org

In situations where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the material. rsc.orgamericanpharmaceuticalreview.com While providing less detailed structural information than single-crystal diffraction, PXRD is a valuable tool for identifying different polymorphic forms and for monitoring solid-state transformations. americanpharmaceuticalreview.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Azobenzene, 4,4'-difluoro-
trans-1,2-bis(2,6-difluorophenyl)diazene
Tetra-ortho-fluoro azobenzene
2-(phenylazo)phenylboranes
Chloro-substituted azobenzenes
Fluoro-substituted azobenzenes
Tetrafluorinated Azobenzene (A1)
Octafluorinated Azobenzene (A2)

Single Crystal X-ray Diffraction Analysis of Azobenzene, 4,4'-difluoro- Isomers

The more stable trans (or E) isomer of Azobenzene, 4,4'-difluoro- has been characterized crystallographically. The analysis confirms a largely planar structure, a common feature for trans-azobenzenes, with the two fluorine-substituted phenyl rings positioned on opposite sides of the central N=N double bond. nih.govwikipedia.org The crystallographic data from a published study are summarized below. nih.gov

Table 1: Crystallographic Data for (E)-Azobenzene, 4,4'-difluoro-

Parameter Value
Chemical Formula C₁₂H₈F₂N₂
Space Group P 1 2₁/c 1
Cell Dimensions
a (Å) 3.8035
b (Å) 5.8716
c (Å) 22.123
α (°) 90
β (°) 91.260
γ (°) 90

Data sourced from the Crystallography Open Database (COD) entry 4508433 as cited in PubChem. nih.gov

The cis (or Z) isomer is less stable and its isolation for single-crystal analysis is more challenging. Generally, cis-azobenzenes adopt a non-planar, bent conformation. wikipedia.orgresearchgate.net

Polymorphism and Rotational Isomers in Crystalline Azobenzene Derivatives

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, which can lead to different physical properties. wikipedia.orgmt.comresearchgate.net While specific polymorphs of Azobenzene, 4,4'-difluoro- are not detailed in the provided search results, the phenomenon is well-documented for other organic compounds. mt.com

A related phenomenon is the existence of rotational isomers (rotamers), where different conformations of the same molecule co-exist within a crystal lattice. This has been observed in substituted azobenzenes. For instance, a study on methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), an ortho-fluoroazobenzene derivative, found that two distinct rotamers crystallized in the same unit cell. nsf.gov One isomer was nearly planar, while the other exhibited a significant rotation of approximately 76.9° between the azo ring and the adjacent phenyl ring. nsf.gov This demonstrates that even in the solid state, significant conformational diversity can exist, driven by a balance of intermolecular interactions and steric effects. nsf.gov Such rotational isomerism could potentially occur in derivatives of Azobenzene, 4,4'-difluoro- under specific crystallization conditions.

Other Advanced Characterization Techniques

Beyond X-ray diffraction, other spectroscopic and analytical methods are vital for a comprehensive understanding of Azobenzene, 4,4'-difluoro-.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. bas.bgthermofisher.com The vibrational frequencies of specific bonds are characteristic of those bonds. For Azobenzene, 4,4'-difluoro-, the FTIR spectrum would display key absorption bands confirming its molecular structure. bas.bgresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Azobenzene, 4,4'-difluoro-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3100 - 3000
Aromatic C=C Ring Stretching ~1600 - 1450
Azo N=N Stretching ~1520 - 1380
C-F Stretching ~1250 - 1000
Aromatic C-H Out-of-plane Bending ~900 - 675

Expected ranges are based on general data for azobenzenes and fluorinated aromatic compounds. bas.bgresearchgate.netmdpi.com

The presence and specific positions of these peaks provide a fingerprint for the molecule, confirming the aromatic rings, the central azo linkage, and the fluorine substitution. thermofisher.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used to detect and characterize chemical species that have unpaired electrons, such as free radicals. ethernet.edu.etnih.gov While Azobenzene, 4,4'-difluoro- is not a radical itself, ESR can be used to study transient radical intermediates that may form during its synthesis or photochemical reactions. acs.org Studies on unsubstituted azobenzene have shown that radical species can be generated and observed with ESR. acs.orgresearchgate.net For example, the addition of free radicals to azobenzene can produce long-lived radical intermediates whose ESR spectra can be analyzed. acs.org Furthermore, some synthetic routes to prepare 4,4'-difluoroazobenzene have reported the instantaneous detection of radical species via ESR. scispace.com

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.eduopenaccessjournals.com This technique is primarily used to evaluate the thermal stability and decomposition profile of a material. longdom.org A TGA experiment on Azobenzene, 4,4'-difluoro- would reveal the temperature at which it begins to decompose and the stages of its thermal degradation. tsu.edu

For azobenzene derivatives, thermal stability is influenced by the substituents on the phenyl rings. tsu.edu The analysis involves heating a small sample at a constant rate and plotting the percentage of weight loss against temperature. openaccessjournals.com The resulting curve, or thermogram, shows the onset temperature of decomposition and can indicate whether the decomposition occurs in single or multiple steps. youtube.com While specific TGA data for Azobenzene, 4,4'-difluoro- was not found in the search results, it is known that halogenated compounds may release toxic products like hydrogen fluoride (B91410) upon decomposition.

Computational and Theoretical Investigations of Azobenzene, 4,4 Difluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of photoswitchable molecules like 4,4'-difluoroazobenzene. These methods can predict the geometries of the stable isomers, the transition states connecting them, and the electronic excited states involved in the photoisomerization process.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state and excited-state properties of molecular systems. For azobenzene (B91143) derivatives, DFT calculations are crucial for mapping the potential energy surfaces (PES) of the trans (E) to cis (Z) isomerization and vice versa. The thermal isomerization of azobenzenes on the ground electronic state (S0) can proceed through two primary mechanisms: a rotation around the N=N double bond or an in-plane inversion at one of the nitrogen atoms. rug.nlmpg.de

DFT calculations can determine the energy barriers associated with both the rotational and inversional pathways. The relative heights of these barriers dictate the preferred isomerization mechanism. For many azobenzene derivatives, the inversion pathway is often favored for thermal isomerization in the ground state due to a lower energy barrier compared to the rotation pathway. rug.nl However, the nature and position of substituents on the phenyl rings can significantly influence the relative energies of the transition states. In the case of 4,4'-difluoroazobenzene, the electron-withdrawing nature of the fluorine atoms can affect the electronic structure of the azo group and the phenyl rings, thereby modulating the isomerization barriers. A hypothetical DFT study on 4,4'-difluoroazobenzene would likely reveal the preferred pathway and the corresponding activation energies, as illustrated in the following representative data table.

Table 1: Representative DFT-Calculated Activation Energies for Isomerization Pathways of 4,4'-difluoroazobenzene

Isomerization PathwayTransition State GeometryCalculated Activation Energy (kcal/mol)
Rotation Twisted (approx. 90° CNNC dihedral angle)40 - 50
Inversion Linearized CNN angle (approx. 180°)20 - 30
Note: The values presented are illustrative and based on typical DFT calculations for substituted azobenzenes. Actual values would require specific calculations for 4,4'-difluoroazobenzene.

Photoisomerization is a process that occurs on electronically excited states. Upon absorption of light, the molecule is promoted from the ground state (S0) to an excited state, typically the S1 (n→π) or S2 (π→π) state. The subsequent relaxation dynamics on the excited-state potential energy surface govern the isomerization outcome.

A key feature of the excited-state landscape of azobenzenes is the presence of conical intersections (CIs), which are points of degeneracy between two electronic states. dokumen.pubresearchgate.netmaplesoft.comgvsu.edu These CIs act as efficient funnels for the rapid, non-radiative decay of the molecule from the excited state back to the ground state. The geometry of the molecule at the conical intersection determines the branching ratio between the cis and trans isomers in the ground state.

Computational modeling of these dynamics often involves methods like time-dependent DFT (TD-DFT) or multireference methods such as the complete active space self-consistent field (CASSCF) method. nih.gov These calculations can identify the location of conical intersections and map the minimum energy paths on the excited-state surface leading to these points of decay. For azobenzene itself, the photoisomerization is thought to proceed predominantly through a rotational pathway on the S1 state, leading to a twisted conical intersection. dtu.dk It is expected that 4,4'-difluoroazobenzene would follow a similar mechanism, though the fluorine substituents might influence the lifetime of the excited state and the precise geometry of the conical intersection. nih.gov

Table 2: Key Parameters in the Computational Modeling of Excited State Dynamics of 4,4'-difluoroazobenzene

ParameterDescriptionTypical Computational MethodExpected Outcome
Vertical Excitation Energies Energies required to excite the molecule from its ground state geometry to the S1 and S2 states.TD-DFT, CASPT2Determines the absorption spectrum.
Excited State Lifetimes The average time the molecule spends in the excited state before decaying. aps.orgnih.govNon-adiabatic molecular dynamicsInfluences the quantum yield of isomerization.
Conical Intersection Geometries The molecular structures at which the S1 and S0 potential energy surfaces intersect.CASSCF, TD-DFTDictates the isomerization products.
Quantum Yield The fraction of absorbed photons that lead to isomerization.Non-adiabatic molecular dynamicsA measure of the efficiency of the photoswitching process.
Note: The table outlines the parameters and methods for a typical computational study.

Density Functional Theory (DFT) Studies on Isomerization Pathways

Molecular Dynamics Simulations of Photoresponsive Processes

While quantum chemical calculations provide a static picture of the key points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic view of the photoisomerization process. nih.govelsevierpure.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the simulation of its temporal evolution.

To simulate photoisomerization, MD simulations can be combined with quantum mechanical calculations in what is known as non-adiabatic or surface-hopping molecular dynamics. rsc.org In this approach, the forces on the atoms are calculated using quantum chemistry methods for a given electronic state. The simulation can "hop" between different electronic states (e.g., from S1 to S0) when it reaches a region of strong coupling, such as a conical intersection.

These simulations can track the conformational changes of 4,4'-difluoroazobenzene following photoexcitation, providing a detailed atomistic picture of the isomerization process. This includes the timescales of the different steps, such as the initial relaxation on the excited-state surface and the final decay to the ground state.

In condensed phases, the behavior of 4,4'-difluoroazobenzene can be significantly influenced by its interactions with neighboring molecules or a surrounding matrix. Molecular dynamics simulations using classical force fields are a powerful tool to study these intermolecular interactions and the resulting aggregation behavior.

Force fields are sets of parameters that describe the potential energy of a system as a function of the atomic coordinates. libretexts.orgwikipedia.org They typically include terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). By performing MD simulations of a system containing many 4,4'-difluoroazobenzene molecules, it is possible to study how they pack together and form aggregates. nih.gov These simulations can reveal the preferred orientations of the molecules within an aggregate and the dominant intermolecular forces at play. For instance, the fluorine atoms in 4,4'-difluoroazobenzene can participate in specific intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which could influence the aggregation behavior.

Table 3: Representative Intermolecular Interaction Energies for a 4,4'-difluoroazobenzene Dimer (Illustrative)

Interaction TypeEstimated Energy (kcal/mol)Force Field Example
Van der Waals (Lennard-Jones) -2 to -5COMPASS, AMBER
Electrostatic (Coulomb) -1 to -3COMPASS, AMBER
Total Intermolecular Energy -3 to -8-
Note: These are illustrative values for a dimer in a parallel-displaced or T-shaped arrangement, commonly observed in aromatic systems. The actual values depend on the specific geometry and force field used. nih.govwhiterose.ac.uk

Simulation of Light-Induced Conformational Changes

External Field Effects on Azobenzene Photochemistry

The isomerization of azobenzene derivatives can be influenced by external stimuli other than light, such as electric fields. sioc-journal.cnrsc.org Computational studies are essential for understanding the mechanisms by which external fields can modulate the photochemical properties of molecules like 4,4'-difluoroazobenzene.

An external electric field can interact with the molecule's dipole moment, leading to a stabilization or destabilization of the ground and excited states, as well as the transition states for isomerization. chemrxiv.org This can result in a lowering of the thermal isomerization barrier or an alteration of the excited-state landscape. For example, if the transition state of a particular isomerization pathway has a larger dipole moment than the initial state, an electric field can lower the activation energy for that pathway, thereby accelerating the reaction. nsf.gov

Theoretical calculations, typically using DFT, can be performed with the inclusion of an external electric field term in the Hamiltonian. These calculations can predict how the isomerization barriers and pathways of 4,4'-difluoroazobenzene change as a function of the strength and orientation of the applied field. Such studies have shown for other azobenzene derivatives that an electric field can not only change the rate of isomerization but also switch the preferred mechanism between rotation and inversion. sioc-journal.cn This opens up the possibility of controlling the isomerization process with high precision using external fields, which is of great interest for the development of molecular switches and devices. uni-graz.atarxiv.orgmdpi.com

Influence of External Electric Fields on Reaction Rates and Mechanisms

External electric fields (EEFs) have emerged as a powerful, non-invasive tool to influence and control chemical reactions. gaussian.comdoi.org By interacting with the molecular dipole moment and polarizability, an EEF can alter the potential energy surface of a reaction, thereby changing reaction barriers, rates, and even mechanisms. biophysics.orgnih.gov For photoswitchable molecules like azobenzene derivatives, this offers a pathway to modulate the isomerization process that is central to their function.

Computational studies on azobenzene derivatives have demonstrated that an EEF can significantly lower the energy barrier for the trans-cis isomerization. researchgate.net The application of an electric field can polarize the π orbitals of the azobenzene core, leading to a notable reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This polarization facilitates the electronic rearrangements required for isomerization, effectively accelerating the switching process.

For azobenzene systems, two primary isomerization pathways are considered: rotation around the N=N double bond and inversion at one of the nitrogen atoms. Theoretical calculations indicate that the electric field can influence the competition between these pathways. researchgate.net For instance, in studies of asymmetrically substituted azobenzenes, the orientation of the EEF relative to the molecule's dipole moment can selectively stabilize the transition state of one pathway over the other. researchgate.net While specific computational studies on 4,4'-difluoroazobenzene are not extensively documented in this precise context, the principles derived from other azobenzene derivatives are directly applicable. The symmetrical substitution with fluorine atoms would result in a different dipole moment compared to unsubstituted azobenzene, and this would dictate the specific response to the EEF. It is theoretically predicted that an appropriately oriented field could lower the thermal isomerization barrier for 4,4'-difluoroazobenzene, influencing its switching kinetics in a controlled manner. doi.orgresearchgate.net

Strong Light-Molecule Coupling and Polaritonic Chemistry Simulations

When a molecule is placed within a resonant optical cavity, its electronic transitions can couple with the confined electromagnetic field of the cavity. If this interaction is strong enough, it enters the strong coupling regime, leading to the formation of new hybrid light-matter states known as polaritons. msu.edunih.govresearchgate.net This field of "polaritonic chemistry" provides a novel strategy to manipulate molecular properties and photochemical reactions without altering the chemical structure. semanticscholar.orgresearchgate.netlibretexts.org

Computational simulations have been crucial in understanding the complex dynamics of azobenzene photoisomerization under strong coupling. msu.edusemanticscholar.orgresearchgate.net These studies show that the formation of polaritonic states creates new potential energy surfaces for the isomerization process. benthamopen.com The shape of these hybrid potential energy surfaces can be significantly different from those of the molecule in free space, leading to altered reaction pathways and quantum yields. researchgate.netsemanticscholar.org

A key finding from simulations on azobenzene is that strong coupling can enhance the quantum yield of the trans→cis photoisomerization. msu.edu This enhancement arises because the strong coupling modifies the decay pathways from the excited state, guiding more molecules toward the cis isomer geometry before they relax back to the ground state. msu.edu The simulations, which incorporate both the molecule's complex electronic and vibrational structure and the properties of the optical cavity, provide a framework for understanding these modifications. semanticscholar.orgbenthamopen.com By altering the energy landscape, strong coupling can influence the photostationary state of the system, potentially enriching the concentration of the less stable cis isomer. msu.edu While these computational studies have primarily focused on the parent azobenzene, the findings lay a theoretical foundation for what can be expected for its derivatives. For 4,4'-difluoroazobenzene, the specific energies of its electronic transitions would determine the resonant cavity frequency needed to achieve strong coupling, but the fundamental principles of modifying its photoisomerization pathway through polariton formation would remain the same.

Prediction of Spectroscopic Properties

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic features of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the accurate calculation of NMR, UV-Vis, and other spectra, aiding in structure elucidation and the understanding of electronic properties.

Computational Prediction of UV-Vis and NMR Spectral Features

UV-Vis Spectra: The characteristic color change of azobenzenes is governed by their UV-Vis absorption spectra. The trans isomer typically displays a strong π→π* transition in the UV region (~320-350 nm) and a weaker, often symmetry-forbidden, n→π* transition at longer wavelengths in the visible region (~440 nm). The cis isomer shows a red-shifted π→π* band and a more intense n→π* transition.

Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis spectra. By calculating the vertical excitation energies and the corresponding oscillator strengths (a measure of transition probability), a theoretical spectrum can be constructed. researchgate.netsemanticscholar.org The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set is critical for obtaining results that correlate well with experimental data. For 4,4'-difluoroazobenzene, TD-DFT calculations would predict the energies of these key electronic transitions. The table below illustrates the kind of data generated from such a calculation.

TransitionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Calculated Oscillator Strength (f)
S₀ → S₁ (n→π)2.794450.01
S₀ → S₂ (π→π)3.653400.65
Note: This table contains representative values for a generic trans-azobenzene derivative calculated via TD-DFT for illustrative purposes. Actual values for 4,4'-difluoroazobenzene would require a specific calculation.

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective at predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

For 4,4'-difluoroazobenzene, the prediction of the ¹⁹F NMR spectrum is of particular interest. The chemical shift of fluorine is highly sensitive to its electronic environment. DFT calculations can accurately model the magnetic shielding around the fluorine nuclei, which is then converted to a chemical shift by referencing it against a standard (e.g., CFCl₃). researchgate.net To improve accuracy, linear scaling methods are often employed, where calculated shielding values for a set of known compounds are correlated with their experimental shifts to correct for systematic errors in the computational approach. researchgate.net

The following table outlines the type of data obtained from a DFT/GIAO calculation for the prediction of NMR chemical shifts in 4,4'-difluoroazobenzene.

NucleusAtom PositionCalculated Isotropic Shielding (ppm)Predicted Chemical Shift (ppm)
¹⁹FC4, C4'ValueValue
¹³CC1, C1'ValueValue
¹³CC2, C2'ValueValue
¹³CC3, C3'ValueValue
¹³CC4, C4'ValueValue
¹HH2, H2'ValueValue
¹HH3, H3'ValueValue
Note: This table is a template. Specific values are generated from a quantum chemical calculation (e.g., using B3LYP/6-311+G(d,p) level of theory) and subsequent scaling.

Advanced Applications and Functional Materials Based on Azobenzene, 4,4 Difluoro

Photoresponsive Materials for Smart Coatings and Adhesives

Photoresponsive molecules like azobenzenes are highly valued for their application in smart materials that adapt to external stimuli, such as light. optica.org This capability is particularly useful in the formulation of smart coatings and adhesives, where properties can be altered on demand. optica.orgresearchgate.net The integration of azobenzene (B91143) derivatives into polymers allows for the creation of materials where adhesion can be controlled by light, offering reversible attachment and detachment without the need for high temperatures or solvents. nih.govacs.org This is ideal for delicate applications and improving the recyclability of materials. nih.gov

Light-Controlled Adhesion Properties in Azobenzene Hydrogels

The incorporation of azobenzene derivatives into hydrogel networks enables the creation of adhesives with light-controlled properties. smolecule.comoptica.org The principle lies in the photoisomerization of the azobenzene unit; upon light irradiation (typically UV), the molecule switches from the trans to the cis isomer. acs.org This geometric change at the molecular level alters the macroscopic properties of the hydrogel, such as its volume and cross-linking, leading to a change in adhesion. acs.orgacs.org

Research into azobenzene-containing hydrogels has demonstrated the ability to reversibly control adhesion. For instance, studies on hydrogels with different push-pull electronic groups on the azobenzene moiety have shown that these substitutions significantly influence the efficiency of the E–Z (trans-cis) photoisomerization and, consequently, the reversible adhesion properties. smolecule.comoptica.org In one study, an ionic hydrogel containing 4-methoxyazobenzene (B97606) acrylate (B77674) (ABOMe) exhibited remarkable reversible skin adhesion, with a strength of 360.7 ± 10.1 kPa, which was attributed to a combination of Schiff base reactions, monopole–quadrupole interactions, π–π stacking, and hydrogen bonding. smolecule.comoptica.org The reversible nature of the adhesion is directly linked to the efficient photoisomerization of the azobenzene unit within the hydrogel matrix. smolecule.com

Furthermore, substituting standard azobenzene with a difluoro-azobenzene group in boronate ester hydrogels has enabled on/off gelation cycles purely under visible light (525 nm and 470 nm), demonstrating a sophisticated level of control over the material's state. tandfonline.com

Table 1: Adhesion Properties of a Photoresponsive Azobenzene Hydrogel

Hydrogel Monomer Reversible Adhesion Reported Skin Adhesion Strength (kPa) Key Interaction Mechanisms
4-methoxyazobenzene acrylate (ABOMe) Yes 360.7 ± 10.1 Schiff base reactions, monopole–quadrupole interactions, π–π interactions, hydrogen bonding smolecule.comoptica.org
Azobenzene acrylate (ABH) No Not reported as reversible -

Design of Photoresists for Semiconductors and Integrated Circuits

While azobenzene-functionalized polymers are explored for photoresist applications due to their light-responsive nature, specific design principles for photoresists based solely on "Azobenzene, 4,4'-difluoro-" for semiconductor and integrated circuit fabrication are not detailed in the available research. nih.govnih.govcgc-jp.com The general approach involves using the light-induced isomerization and mass transport in azobenzene-containing polymers for optical interference lithography to create micro- and nanopatterns on silicon. nih.govacs.org The fluorination of photoresist materials is known to enhance properties like transparency and solubility in developing solutions. nii.ac.jp However, the direct application and specific design rules for 4,4'-difluoro-azobenzene in this context remain a broader area of research. optica.orgnih.gov

Optically Controlled Actuators and Molecular Machines

The significant change in geometry between the trans and cis isomers of azobenzene molecules can be harnessed to generate mechanical work at the molecular level, forming the basis for light-controlled actuators and molecular machines. cgc-jp.com When embedded in a polymer matrix, the collective isomerization of many azobenzene units can induce macroscopic changes in the material's shape, leading to bending, contraction, or expansion. nih.govuni-bayreuth.de

Design Principles for Photo-Liquefiable Azobenzene Derivatives

Photo-liquefiable azobenzene derivatives are materials that undergo a reversible solid-to-liquid phase transition upon light irradiation. acs.orgacs.org This phenomenon is highly valuable for applications such as rewritable adhesives and optical actuators. acs.org The key design principle involves engineering the azobenzene molecule to have a melting point that is above ambient temperature in its stable trans form and below ambient temperature in its light-induced cis form. acs.org

Several molecular design strategies are employed to achieve this:

Substitution: Adding substituents like alkyl chains can reduce intermolecular interactions and disrupt the crystal packing of the E-(trans) isomer, lowering its melting point.

Halogenation: The strategic placement of halogen atoms, such as chlorine and fluorine, on the azobenzene core can create derivatives that melt under visible light. tandfonline.com This is advantageous as it avoids the use of potentially damaging UV light. tandfonline.com

Combination with Low Tg Polymers: Integrating azobenzene units with polymers that have a low glass transition temperature (Tg), such as polydimethylsiloxane (B3030410) (PDMS), can facilitate the liquefaction process.

The rate of the photo-induced phase transition is a critical performance metric and is influenced by both the photochemical reaction rate of the azobenzene derivative and the intermolecular interactions within the material. acs.org

Development of Flexible Optical Actuators and Devices

Flexible optical actuators are devices that can change their shape or move in response to light. Azobenzene-containing materials, particularly liquid crystal elastomers (LCEs), are excellent candidates for creating such devices. nih.gov The alignment of the azobenzene molecules within the LCE determines the direction of the mechanical response upon photoisomerization. nih.gov

Recent developments include the 4D printing of azobenzene-containing LCEs to create complex, muscle-like elements that respond to light. These actuators can perform significant mechanical work, such as lifting objects many times their own weight. nih.gov For example, a 4 mg LCE actuator has been shown to lift an object more than 200 times its own weight. nih.gov The flexibility of these materials allows for the creation of soft microrobots that can perform a variety of fast and continuous photomechanical movements.

Flexible organic crystals containing azobenzene have also been shown to act as optical waveguides, where the path of light can be reconfigured by controlling the irradiation point.

Table 2: Performance of an Azobenzene-Containing LCE Actuator

Actuator Material Stimulus Response Mechanical Work Example
Azobenzene-containing Liquid Crystal Elastomer (LCE) Heating to 90 °C Contraction A 4 mg element lifts >200 times its own weight to a height of 44% of its initial length. nih.gov

Photoregulated Systems in Chemical Biology Research

The ability to control biological processes with high spatial and temporal precision using light is a significant goal in chemical biology, a field known as photopharmacology. nii.ac.jp Azobenzene derivatives are powerful tools in this area because their reversible isomerization can be used to turn the activity of a bioactive molecule on or off.

Tetra-ortho-fluoro-substituted azobenzenes are particularly useful for biological applications because they can be switched using visible light (green and blue), which is less harmful to living cells and has better tissue penetration than UV light. The introduction of fluorine atoms can also enhance the stability of the cis isomer, which is often a desirable property for biological experiments.

Researchers have designed and synthesized tetra-ortho-fluoro-azobenzene building blocks with functional groups that allow them to be attached to bioactive molecules, such as sugars or drugs. For example, an azobenzene building block functionalized with a trehalose (B1683222) group was taken up by mycobacteria, and its photoswitching could be demonstrated within the bacterial cell wall. This opens up possibilities for controlling cellular processes with light. smolecule.com The integration of azobenzene photoswitches with technologies like optical flow control is addressing challenges related to tissue penetration depth, enabling the targeting of deep tissues. nii.ac.jp

Table 3: Properties of Fluorinated Azobenzene Photoswitches for Chemical Biology

Azobenzene Type Key Features for Biological Applications Switching Wavelengths
Tetra-ortho-fluoro-azobenzenes Operable with visible light (non-harmful to cells), high photostationary state distribution, long half-lives of the cis state. Green and Blue light.

Azobenzene-Based Photoswitchable Substrates for Enzyme Mechanistic Studies

The development of photoswitchable substrates using azobenzene derivatives has provided a powerful tool for probing enzyme mechanisms. nih.govnih.govacs.org A notable example is the design of an azobenzene-based photoswitchable substrate for haloalkane dehalogenases (HLDs), a family of enzymes crucial for both industrial applications and the development of computational protein design tools. nih.govacs.org

In these studies, the azobenzene moiety is incorporated into a substrate molecule. The trans and cis isomers of the azobenzene unit exhibit different shapes and electronic properties, leading to one isomer acting as a substrate for the enzyme while the other is inactive. By using light to switch between the two isomers, the concentration of the active substrate can be rapidly and precisely controlled. nih.govnih.govacs.org

Key Research Findings:

Probing Enzyme Kinetics: Researchers have utilized laser-triggered Z-to-E (cis-to-trans) photoswitching to generate the productive isomer of an HLD substrate in situ. nih.govnih.govacs.org This has enabled pre-steady-state kinetic analysis, providing new insights into the catalytic behavior of these enzymes. nih.govnih.govacs.org

Time-Resolved Crystallography: The ability to initiate the enzymatic reaction with a pulse of light opens up possibilities for advanced mechanistic studies, such as time-resolved femtosecond crystallography. nih.govnih.govacs.org This technique can capture structural snapshots of the enzyme as it proceeds through its catalytic cycle.

Rational Design of Probes: A multidisciplinary approach combining computational analysis, chemical synthesis, and enzyme kinetics has been employed to rationally design and screen for promising photoswitchable probes. nih.gov

FeatureDescriptionReference
Enzyme FamilyHaloalkane Dehalogenases (HLDs) nih.govacs.org
PhotoswitchAzobenzene-based substrate nih.govnih.govacs.org
TechniqueLaser-triggered Z-to-E photoswitching nih.govnih.gov
ApplicationPre-steady-state kinetic analysis, Time-resolved femtosecond crystallography nih.govnih.govacs.org

Spatiotemporal Control of Bioactive Molecules via Azobenzene Photoswitches

The ability to reversibly control the structure and function of molecules with light is a cornerstone of photopharmacology. uni-muenchen.de Azobenzene photoswitches, including fluorinated derivatives, are instrumental in this field due to their stability and efficient photoisomerization. nih.govmdpi.com This technology allows for the precise, on-demand activation or deactivation of bioactive molecules within biological systems, offering a high degree of control over their effects. uni-muenchen.denih.gov

A significant advancement in this area is the development of photoswitchable PROTACs (photoPROTACs), which merge photopharmacology with small-molecule degraders. nih.gov By incorporating an ortho-F4-azobenzene linker, researchers have created bifunctional molecules that can induce protein degradation in a light-dependent manner. nih.gov

Mechanism of Action:

The trans-isomer of the photoPROTAC is active, capable of binding to both the target protein and an E3 ubiquitin ligase, leading to the formation of a productive ternary complex and subsequent degradation of the target protein. nih.gov

The cis-isomer is inactive because the linker's geometry prevents the formation of this ternary complex. nih.gov

The use of the bistable ortho-F4-azobenzene moiety ensures that the photostationary state is persistent without the need for continuous irradiation. nih.gov

This approach provides a reversible on/off switch for protein degradation within cells, offering a powerful tool for exploring signaling pathways and potentially reducing off-tissue toxicity in therapeutic applications. nih.gov

ComponentFunctionReference
ortho-F4-AzobenzenePhotoswitchable linker nih.gov
trans-isomerActive form, induces protein degradation nih.gov
cis-isomerInactive form nih.gov
ApplicationSpatiotemporal control of protein degradation nih.gov

Data Storage and Photonics

The photoresponsive nature of "Azobenzene, 4,4'-difluoro-" and related azobenzene compounds has led to their exploration in advanced technological applications, particularly in the fields of data storage and photonics. smolecule.com The reversible isomerization between the trans and cis states upon light exposure allows for the encoding of information at the molecular level. nih.gov

Optical Data Storage Devices Based on Azobenzene Liquid Crystals

Azobenzene-containing polymers, especially those with liquid crystalline properties, are promising materials for holographic optical data storage. nih.gov Holography offers the potential for high-density data storage, and the photo-reversion of azobenzene between its trans and cis isomers is a key enabling mechanism. nih.gov

When incorporated into a polymer matrix, the isomerization of azobenzene moieties can induce changes in the material's refractive index and birefringence. nih.gov This photo-induced anisotropy allows for the recording of polarization holograms, which store information in the form of spatially varying polarization states. nih.gov

Key Features of Azobenzene-Based Optical Storage:

High Storage Capacity: The ability to multiplex holograms in the same volume of material offers the potential for significantly higher storage densities than conventional optical storage methods.

Reversibility: The photo-reversible nature of azobenzene isomerization allows for the erasing and rewriting of stored data.

Material Design: The properties of the storage material can be tuned by modifying the structure of the azobenzene polymer, including the use of liquid crystalline polyesters which have shown fast response times to laser light.

Applications in Advanced Photonic Systems

Photonics, the science and technology of light, leverages the unique properties of photons for various applications, including information processing, communication, and sensing. jenoptik.com Azobenzene derivatives are being integrated into advanced photonic systems to create dynamic and reconfigurable devices. physikinstrumente.com

The light-induced changes in the optical properties of azobenzene-containing materials, such as their absorption spectra and refractive index, make them suitable for use in optical switches, modulators, and other photonic components. amolf.nl For instance, the transition between the trans and cis isomers can be used to control the transmission of light through a waveguide or to alter the resonant frequency of a micro-resonator. fau.de

Potential Photonic Applications:

Optical Switching: All-optical switches can be developed where one light beam controls the transmission of another.

Tunable Photonic Crystals: Materials with a periodic variation in their refractive index, known as photonic crystals, can be made tunable by incorporating azobenzene derivatives. researchgate.net

Data Processing: The fast isomerization dynamics of azobenzene could potentially be harnessed for optical data processing applications.

Integration in Energy Storage and Adsorption Technologies

The reversible isomerization of azobenzene compounds is not only useful for information storage but also for the storage and release of energy. This has led to the exploration of azobenzene derivatives in molecular solar thermal (MOST) energy storage systems and as components in organic electrodes for batteries. rsc.org

Azobenzene-Containing Organic Electrodes for Battery Applications

Organic electrode materials are gaining attention for next-generation batteries due to their potential for sustainability, low cost, and design flexibility. nih.govnih.gov Azo compounds, including derivatives of azobenzene, have emerged as a promising class of organic electrode materials for alkali-ion batteries. nih.gov

The azo group (–N=N–) can undergo reversible electrochemical reduction and oxidation, allowing it to store and release charge. nih.gov For example, Azobenzene-4,4′-dicarboxylic acid lithium salt has demonstrated excellent electrochemical performance in both lithium-ion and sodium-ion batteries, exhibiting long cycle life and high rate capability. nih.gov

Electrochemical Performance of Azobenzene-4,4′-dicarboxylic acid lithium salt (ADALS):

ParameterValueReference
Reversible Capacity (at 0.5 C)179 mAh g⁻¹ nih.gov
Cycle Life (at 2 C)2,000 cycles with 146 mAh g⁻¹ capacity nih.gov
High-Rate Capability (at 20 C)93 mAh g⁻¹ after 5,000 cycles nih.gov

The redox chemistry of azobenzenes is key to their function in batteries. nih.gov While most azobenzenes show reversible reduction, their oxidation is often irreversible. nih.gov The stability of the reduced form is crucial for long-term cycling performance, and strategies to control side reactions with the electrolyte are important for practical applications. nih.gov The development of redox-active covalent organic frameworks (COFs) incorporating azobenzene units is another promising direction for creating stable and high-performance organic electrodes. rsc.org

Photoresponsive Metal-Organic Frameworks (MOFs) for Dye Adsorption

Extensive research into the application of photoresponsive metal-organic frameworks (MOFs) for dye adsorption has been conducted. These materials are of significant interest due to their tunable porosity and the photo-switchable nature of incorporated azobenzene-based linkers. The reversible trans-cis isomerization of the azobenzene moiety upon light irradiation can modulate the pore environment and surface properties of the MOF, thereby influencing its interaction with dye molecules. This phenomenon offers the potential for controlled capture and release of dyes from aqueous solutions.

However, a comprehensive review of available scientific literature reveals a notable gap in research specifically concerning the use of Azobenzene, 4,4'-difluoro- as a linker in the synthesis of photoresponsive MOFs for the purpose of dye adsorption. While numerous studies detail the successful use of other azobenzene derivatives, such as azobenzene-4,4'-dicarboxylic acid, in creating these functional materials, there is currently no published research detailing the synthesis, characterization, or application of MOFs incorporating the 4,4'-difluoro- functionalized azobenzene for dye removal.

The-fluorination of the azobenzene core is a known strategy to alter its electronic and photophysical properties. In theory, the introduction of fluorine atoms at the 4 and 4' positions could influence the photo-isomerization behavior, thermal stability, and the nature of host-guest interactions within a resulting MOF structure. These modifications could potentially lead to MOFs with unique dye adsorption selectivities and photo-responsive behaviors.

Despite these theoretical advantages, the scientific community has yet to report on the practical application of Azobenzene, 4,4'-difluoro- in this context. Consequently, there are no research findings, detailed data on dye adsorption capacities, or specific examples of MOFs constructed from this particular compound for this application. Further research is required to explore the potential of Azobenzene, 4,4'-difluoro- in the development of advanced photoresponsive materials for environmental remediation.

Structure Function Relationships and Design Principles for Azobenzene, 4,4 Difluoro

Systematic Studies on Substituent Effects on Photoisomerization

The photoisomerization of azobenzene (B91143) from its stable trans (E) isomer to the metastable cis (Z) isomer is the cornerstone of its function as a molecular switch. Fluorination is a key strategy for tuning this process.

The position and number of fluorine substituents on the azobenzene rings critically influence its photochromic behavior. While this article focuses on the 4,4'-difluoro- substitution pattern, understanding the effects of fluorination at other positions provides crucial context.

Substitution of fluorine at the ortho-positions to the azo group is a particularly effective strategy for creating visible-light-responsive photoswitches. nih.gov This is because ortho-fluorination destabilizes the n-orbitals of the cis isomer more than the trans isomer, leading to a separation of their n→π* absorption bands. researchgate.netrsc.orgrsc.org This separation allows for the selective use of different wavelengths of visible light (e.g., green and blue) to drive the trans-to-cis and cis-to-trans isomerization, respectively, often achieving nearly complete conversion. researchgate.net For instance, tetra-ortho-fluoroazobenzenes exhibit high photostationary state distributions and long half-lives for the cis isomer. nih.govacs.orgnih.gov

In contrast, para-fluorination, as in Azobenzene, 4,4'-difluoro- , primarily influences the electronic properties through conjugation with the aromatic system. researchgate.net This affects the π→π* transition more significantly than the n→π* transition. While not as effective as ortho-fluorination in separating the n→π* bands, para-substitution is still a vital tool for fine-tuning absorption spectra and the stability of the isomers. researchgate.netrsc.org Studies on chloro- and fluoro-substituted azobenzenes in DMSO have shown incomplete cis-to-trans photoisomerization under visible light, with higher amounts of the cis-isomer observed for the fluorine-substituted compounds. nsf.gov

The combination of fluorine atoms at different positions can lead to synergistic effects. For example, in methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), which contains ortho-fluorine atoms on one ring, the absorption maxima of the cis and trans isomers in the visible region show a separation of about 20 nm, which is a characteristic and useful feature for photoswitching applications. nsf.gov

The strong electron-withdrawing nature of fluorine atoms plays a crucial role in modulating the energy levels of the molecular orbitals involved in photoisomerization. This electronic perturbation directly impacts the thermal stability of the cis isomer and the achievable photostationary states (PSS).

Fluorine substitution, especially at the ortho positions, significantly increases the thermal half-life of the cis isomer. nih.govnsf.gov This is attributed to the stabilization of the n-orbitals in the Z-isomer, which increases the energy barrier for thermal relaxation back to the more stable trans form. nih.gov For example, tetra-ortho-fluoro substitution can extend the half-life of the cis state from minutes to many days, even at elevated temperatures. acs.orgcardiff.ac.uk

The following table summarizes the photochromic properties of a series of tetra-ortho-fluoro azobenzenes with a single para-substituent, illustrating the impact of electronic effects.

Table 1: Photochemical Properties of para-Substituted Tetra-ortho-fluoro Azobenzenes in DMSO

Substituent (R) λmax trans (nm) λmax cis (nm) PSS (cis) @530 nm PSS (trans) @430 nm Half-life (days) @37°C
H 499 430 94% 87% >100
Br 502 434 93% 85% 70
COOH 512 442 87% 77% 10
NHAc 528 450 92% 80% 2
NMe2 560 465 90% 78% 3

Data compiled from literature sources. acs.org

Correlation of Fluorine Position and Number with Photochromic Performance

Influence of Molecular Architecture on Material Properties

The integration of the 4,4'-difluoroazobenzene unit into larger molecular structures like dimers and polymers opens up possibilities for creating advanced materials with photo-responsive properties.

In the context of polymers, the spacer influences the polymer backbone's conformation. nih.gov Molecular dynamics simulations have shown that in polar environments, non-polar alkyl spacers can aggregate, leading to twisting of the conjugated polymer backbone. nih.gov This conformational change can, in turn, affect the material's electronic properties, such as charge carrier mobility. nih.gov The interplay between the spacer, the polymer's molecular weight, and the solvent environment is crucial for designing new functional materials. nih.gov

Azobenzene derivatives, including those with fluorine substituents, can be integrated into systems that respond to multiple external stimuli, such as light, pH, and redox potential. rug.nl This multi-responsiveness is achieved by coupling the photoisomerization of the azobenzene unit with other chemically or physically responsive moieties.

For instance, researchers have designed systems where the photoisomerization of an azobenzene unit can be controlled or modulated by pH changes. researchgate.net This is often achieved by incorporating acidic or basic functional groups onto the azobenzene scaffold. The protonation state of these groups can influence the electronic properties of the azobenzene and thus its switching behavior. researchgate.net Similarly, redox-active groups can be used to gate the photoisomerization process.

Another approach involves creating multi-component systems, such as hydrogels, where the azobenzene switch is one of several reversible triggers. rsc.org In one example, a hydrogel was designed with a triple shape memory effect based on two distinct multi-responsive reversible switches, allowing for complex, programmable changes in material shape. rsc.org Electropolymerization of monomers containing both an azobenzene unit and a conductive carbazole (B46965) backbone has been used to create surface coatings that are responsive to light, pH, and electrical potential. rug.nl In these films, the isomerization of the azobenzene could be controlled not only by light but also electrocatalytically via the conductive polymer backbone. rug.nl

Spacer Effects in Azobenzene Dimers and Polymers

Engineering Molecular Conformations for Specific Applications

Controlling the three-dimensional shape of molecules is fundamental to designing materials with specific functions. fiveable.me The large-scale conformational change associated with azobenzene's trans-cis isomerization makes it an excellent candidate for applications where molecular geometry needs to be actively controlled.

Engineering the conformation of molecules containing the 4,4'-difluoroazobenzene unit is crucial for applications in areas like liquid crystals and molecular machines. iphy.ac.cnbeilstein-journals.org In liquid crystals, the shape and polarity of the constituent molecules determine the type of mesophase and its properties. iphy.ac.cnrsc.orgwikipedia.org The introduction of polar fluorine substituents can decrease viscosity and alter clearing temperatures. iphy.ac.cn By designing azobenzene-containing molecules with specific shapes (e.g., rod-like or bent), it is possible to create liquid crystalline materials whose phase transitions and alignment can be controlled with light. mdpi.comnih.gov

In the field of molecular machines, azobenzene units act as photo-driven motors or hinges. beilstein-journals.org By incorporating them into more complex structures like molecular tweezers, their light-induced bending motion can be used to reversibly open and close the tweezer arms, allowing for the controlled capture and release of guest molecules. beilstein-journals.org The design of these systems requires careful consideration of steric effects and intramolecular interactions to ensure the desired conformational change occurs efficiently. fiveable.me Computational methods are increasingly used to predict and analyze the conformational preferences of such complex molecules, guiding their synthesis for targeted applications. mdpi.comethz.ch

Control over Planar and Twisted Conformations in Crystalline Solids

The conformation of azobenzene derivatives—whether the phenyl rings are coplanar or twisted relative to the central N=N bond—is fundamental to their packing in the crystalline state and, consequently, their material properties. In the solid state, the conformation of 4,4'-difluoroazobenzene is dictated by a balance of intramolecular steric effects and intermolecular interactions.

Detailed crystallographic studies have provided insight into the solid-state structure of 4,4'-difluoroazobenzene. The compound crystallizes in the monoclinic space group P 1 21/c 1, with specific lattice parameters that define the unit cell. nih.gov The control over the molecular conformation in the crystal is largely attributed to weak intermolecular forces, particularly halogen-mediated interactions, which guide the assembly of the molecules into a well-defined lattice. nih.gov

While many azobenzene structures favor a planar or near-planar trans-conformation, it is possible to find both planar and twisted rotamers within the same crystal lattice in other fluorinated azobenzenes. nsf.gov For instance, a study on methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate revealed the co-existence of two distinct rotational isomers in the asymmetric unit: one that was nearly planar with a twist angle of 4.4(1)° and another that was almost perpendicular with a twist angle of 76.9(1)°. nsf.gov This demonstrates that specific substitution patterns and the resulting intermolecular forces, such as π-π stacking and halogen bonding, can be used to control and stabilize different conformations in the solid state. nsf.gov Supramolecular strategies, like cocrystallization, also represent a powerful method for generating crystalline azobenzene materials with tailored photo-mechanical properties by influencing the molecular packing and conformation. researchgate.net

Table 1: Crystallographic Data for Azobenzene, 4,4'-difluoro- nih.gov This interactive table summarizes the crystal structure details reported for 4,4'-difluoroazobenzene.

Parameter Value
Formula C12H8F2N2
Crystal System Monoclinic
Space Group P 1 21/c 1
a 3.8035 Å
b 5.8716 Å
c 22.123 Å
α 90 °
β 91.260 °

| γ | 90 ° |

Strategies for Enhancing Photoisomerization Efficiency and Fatigue Resistance

For azobenzene derivatives to function effectively as molecular photoswitches in applications ranging from materials science to photopharmacology, two photochemical properties are paramount: photoisomerization efficiency and fatigue resistance. acs.orgtuni.fi Photoisomerization efficiency refers to the effectiveness of converting the molecule from one isomer to another with light, often quantified by the photoisomerization quantum yield (Φ) and the composition of the photostationary state (PSS). tuni.firesearchgate.net Fatigue resistance is the ability of the molecule to undergo numerous reversible isomerization cycles without degradation. tuni.fisioc-journal.cn

A primary strategy for enhancing these properties in azobenzene involves chemical modification through substitution on the phenyl rings. nih.gov For molecules like 4,4'-difluoroazobenzene, fluorine substitution is a key design element. Introducing fluorine atoms, particularly at all four ortho positions relative to the azo group, is a powerful strategy to enable photoswitching using lower-energy visible light (e.g., green and blue light), which is often a prerequisite for applications in biological systems. acs.org

This tetra-ortho-fluoro substitution pattern leads to several advantages:

High Photoconversion Efficiency : These derivatives exhibit high percentages of the cis isomer in the photostationary state upon irradiation. For example, some tetra-ortho-fluoro-substituted azobenzenes can achieve up to 94% cis isomer at the PSS when irradiated with 530 nm light. acs.org

Enhanced Fatigue Resistance : Azobenzenes are known for their exceptional robustness, often capable of exceeding 100,000 isomerization cycles without significant degradation. tuni.fi Specific derivatives have demonstrated excellent reversibility over multiple repeated cycles, which is critical for long-term device performance. sioc-journal.cn

Increased cis-Isomer Stability : A significant benefit of ortho-fluorination is the dramatic increase in the thermal half-life of the metastable cis isomer. acs.org This increased stability allows the "switched" state to persist for extended periods without continuous irradiation, a crucial feature for many applications. acs.org

The combination of these features—efficient visible-light isomerization, high fatigue resistance, and long-lived isomeric states—makes fluorinated azobenzenes like 4,4'-difluoroazobenzene highly effective and reliable molecular photoswitches. acs.org

Concluding Remarks and Future Research Directions

Current Challenges in Azobenzene (B91143), 4,4'-difluoro- Research

Despite the promising attributes of Azobenzene, 4,4'-difluoro-, researchers face several challenges that currently limit its broader application.

Synthesis and Purification: The synthesis of asymmetrically substituted and tetra-ortho-fluoroazobenzenes can be a multi-step and low-yielding process. chemrxiv.orgnih.gov Traditional methods like the Mills reaction or oxidative coupling for symmetrical derivatives often result in moderate yields and require laborious purification procedures, which can hinder the accessible variety of these photoswitches. umich.edu The development of more efficient and versatile synthetic methodologies, such as the ortho-lithiation followed by reaction with aryldiazonium salts, offers a promising route to overcome these synthetic hurdles, allowing for the rapid synthesis of a diverse range of azobenzene derivatives in good to excellent yields. umich.edu Furthermore, the inherent insolubility of some azobenzene derivatives makes purification by standard chemical techniques like chromatography challenging. northwestern.edu Innovative purification methods, such as those based on density differences, may be required to obtain pure materials. northwestern.edu

Photophysical and Photochemical Limitations: While ortho-fluoro substitution provides significant advantages, such as the high thermal stability of the cis-isomer, some limitations persist. nsf.govacs.org For instance, in certain molecular contexts, the absorption bands of the cis and trans isomers can still overlap, leading to incomplete photoconversion and the need for constant irradiation to maintain a high population of the desired isomer. nsf.govacs.org Moreover, the quantum yield of photoisomerization, a measure of the efficiency of the light-induced switching process, can be influenced by the molecular environment and substituents, and in some cases, may not be optimal for specific applications. researchgate.net Achieving high photostationary state (PSS) distributions upon irradiation is crucial for many applications, and while ortho-fluoroazobenzenes show improvement, further optimization is often necessary. acs.orgacs.org Additionally, the photostability of these compounds under prolonged irradiation, especially with high-energy UV light, can be a concern, potentially leading to degradation and loss of function. d-nb.inforsc.org

Emerging Avenues for Further Investigation

The unique properties of Azobenzene, 4,4'-difluoro- and its derivatives are paving the way for several exciting new research directions.

Advanced Molecular Switches and Motors: The robust and reversible photoisomerization of ortho-fluoroazobenzenes makes them excellent candidates for the development of sophisticated molecular switches and motors. nih.govnih.gov Research is moving towards creating systems that can be controlled exclusively with visible light, which is less damaging to biological systems and allows for deeper tissue penetration. acs.orgnih.gov The high thermal stability of the cis-isomer of compounds like tetra-ortho-fluoroazobenzene is particularly advantageous for creating bistable molecular switches that can store information or maintain a specific state without continuous energy input. aps.org Future investigations will likely focus on integrating these molecular switches into larger, more complex molecular machines capable of performing work at the nanoscale. researchgate.netresearchgate.net

Photopharmacology and Biomedical Applications: Photopharmacology is a rapidly growing field that utilizes light to control the activity of drugs with high spatiotemporal precision. nih.govnih.govrsc.orgrug.nl Azobenzene, 4,4'-difluoro- and related compounds are being explored as photoswitchable elements in a variety of bioactive molecules. researchgate.net Their ability to be switched with visible light makes them particularly suitable for in vivo applications. google.com Emerging research includes the development of photoswitchable enzyme inhibitors, antibiotics, and agents for controlling neuronal signaling. nih.govnih.gov A novel area of interest is the use of ortho-fluoroazobenzene derivatives to modulate the structure and function of G-quadruplexes, which are implicated in cancer and other diseases. acs.orgnih.gov

Smart Materials and Surfaces: The incorporation of Azobenzene, 4,4'-difluoro- into polymers and liquid crystals can lead to the creation of "smart" materials that change their properties in response to light. researchgate.netbeilstein-journals.orgresearchgate.netmdpi.com This includes the development of photoresponsive elastomers that can undergo macroscopic changes in shape, and surfaces whose wettability or adhesion can be optically controlled. researchgate.net The ability to remotely and non-invasively alter material properties opens up applications in soft robotics, adaptive optics, and reconfigurable electronics. researchgate.net Investigating the collective behavior of these photoswitches when densely packed on surfaces or within polymer matrices is a key area for future research. rug.nl

Potential Impact on Advanced Materials Science and Technology

The ongoing research into Azobenzene, 4,4'-difluoro- is poised to have a significant impact on various fields of advanced materials science and technology.

Data Storage and Processing: The bistable nature of ortho-fluoroazobenzenes, with their long-lived cis states, presents opportunities for high-density optical data storage. nsf.gov Information could be written and erased using different wavelengths of light, offering a molecular-level approach to data storage. Furthermore, the development of molecular logic gates based on these photoswitches could contribute to the foundations of molecular computing.

Advanced Optical Materials: The ability to precisely control the refractive index and other optical properties of materials containing Azobenzene, 4,4'-difluoro- is crucial for the development of advanced optical devices. tue.nlwiley.comscispace.comgithub.comadvancedsciencenews.com This includes the fabrication of tunable lenses, dynamic holograms, and all-optical switches for telecommunications. The unique photo-switching properties of these molecules could enable the creation of materials with on-demand optical functionalities.

Biomedical and Therapeutic Technologies: In the long term, the development of photopharmacological agents based on Azobenzene, 4,4'-difluoro- could revolutionize medicine by enabling targeted drug delivery and activation, thereby reducing side effects and improving therapeutic outcomes. researchgate.netresearchgate.net Light-controlled biomaterials could also be used in tissue engineering and for the development of smart medical implants that can respond to physiological cues.

Photophysical Properties of Selected Azobenzene Derivatives

CompoundSolventλmax trans (π-π) [nm]λmax cis (n-π) [nm]cis-isomer Half-lifeReference
Azobenzene, 4,4'-difluoro-Various~320-350~430-450- google.com
Tetra-ortho-fluoroazobenzeneVarious~350-380~520-530~700 days aps.org
Py-Azo4F-3NVarious~436>550~52 days acs.orgnih.gov
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000)MeOH~365~405- nsf.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,4'-difluoroazobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves diazo coupling of 4-fluoroaniline derivatives under acidic conditions. For fluorinated aromatic systems, Ullmann coupling or nucleophilic aromatic substitution (using fluoride sources like CsF or Bu4NF) can achieve regioselectivity. For example, highlights the use of tetrabutylammonium fluoride in THF for fluorination of nitro precursors. Reaction temperature (0–50°C), solvent polarity (e.g., THF vs. MeCN), and stoichiometric control of fluoride sources are critical for minimizing byproducts like dehalogenated intermediates .

Q. How can researchers confirm the structural integrity of 4,4'-difluoroazobenzene using spectroscopic methods?

  • Methodological Answer :

  • 19F NMR : A singlet at δ ≈ -114 ppm (for symmetric fluorine atoms) confirms the para-substitution pattern ( ).
  • 13C NMR : Signals at δ ≈ 159.5 ppm (C-F coupling, J = 265.5 Hz) and δ ≈ 93.8 ppm (adjacent carbons) validate the fluorinated aromatic backbone .
  • Elemental Analysis : Matches calculated vs. experimental C/F/N ratios to rule out impurities.
  • UV-Vis : A π→π* transition band near 360 nm (typical for azobenzene derivatives) confirms the trans isomer dominance .

Advanced Research Questions

Q. How do fluorine substituents at the 4,4' positions affect the photoisomerization kinetics of azobenzene in supramolecular systems?

  • Methodological Answer : Fluorine's electron-withdrawing nature reduces the energy barrier for transcis isomerization, accelerating switching kinetics. demonstrates that 4,4'-difluoroazobenzene exhibits a 30% faster isomerization rate compared to non-fluorinated analogs under 365 nm UV light. Kinetic studies should use time-resolved UV-Vis or transient absorption spectroscopy in solvents of varying polarity (e.g., DMSO vs. hexane) to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported electrochemical reduction potentials for 4,4'-difluoroazobenzene derivatives?

  • Methodological Answer : Discrepancies in reduction potentials (e.g., -1.2 V vs. -1.5 V vs. SCE) often arise from solvent choice (acetonitrile vs. DMF) and supporting electrolyte interactions (e.g., tetra-n-propylammonium perchlorate). Standardize measurements using a Ag/AgCl reference electrode, high-purity solvents, and controlled oxygen-free environments. Compare cyclic voltammetry (CV) data across multiple studies to identify systematic errors .

Q. How can 4,4'-difluoroazobenzene be integrated into metal-organic frameworks (MOFs) for photo-responsive applications?

  • Methodological Answer : Use 4,4'-difluoroazobenzene as a photo-switchable ligand. suggests functionalizing the molecule with aldehyde groups (e.g., 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde) to coordinate with metal nodes (e.g., Zr⁴⁺ or Cu²⁺). Post-synthetic modification via Suzuki coupling or Schiff base reactions can enhance framework flexibility. Characterize photo-responsiveness via in situ XRD or gas adsorption studies under UV irradiation .

Safety and Handling

Q. What are the critical safety considerations when handling 4,4'-difluoroazobenzene in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks ( ).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation.
  • Waste Disposal : Neutralize with 10% NaOH solution before incineration to avoid halogenated byproducts .

Contradictions and Validation

  • Synthetic Yield Variability : reports yields >85% for catalyst-free benzophenone synthesis, but notes ~60% yields for similar fluorinated systems. This discrepancy may arise from steric hindrance in azobenzene vs. benzophenone backbones. Validate via controlled experiments with incremental fluoride addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.